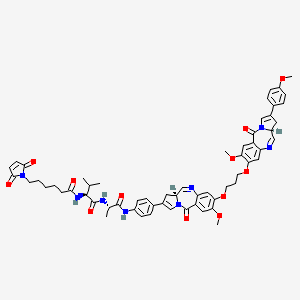

Mc-Val-Ala-pbd

説明

タリリン、別名バダスタキシマブ・タリリンは、抗体薬物複合体です。抗CD33モノクローナル抗体にピロロベンゾジアゼピン二量体が結合しています。 この化合物は、骨髄系細胞に発現する膜貫通型受容体であるCD33を標的とする能力があるため、主に急性骨髄性白血病(AML)の治療に使用されます .

準備方法

タリリンは、CD33を標的とするモノクローナル抗体にピロロベンゾジアゼピン二量体を結合させる複雑なプロセスで合成されます。 ピロロベンゾジアゼピン二量体は、血液中では安定しているが、標的細胞に取り込まれると細胞毒性物質を放出する開裂可能なジペプチドリンカーを介して抗体に結合しています . タリリンの工業生産では、独自の部位特異的結合化学を使用して、均一な薬物負荷を保証しています .

化学反応の分析

タリリンは、主にリンカーの開裂とピロロベンゾジアゼピン二量体の放出を含む、いくつかの種類の化学反応を起こします。 これらの反応は通常、リソソーム内の酸性環境によって引き起こされ、細胞毒性物質が放出されます . これらの反応で使用される一般的な試薬には、リンカーを開裂して活性な細胞毒性物質を生成するプロテアーゼが含まれます .

科学研究への応用

タリリンは、急性骨髄性白血病の治療における応用について広く研究されてきました。 臨床試験では有望な結果が得られており、著しい抗白血病活性を示し、許容できる安全性プロファイルを示しています . さらに、タリリンは、その有効性を高める可能性のある低メチル化剤との併用療法での使用についても調査されています . 腫瘍学以外では、タリリンの作用機序と標的デリバリーシステムは、抗体薬物複合体や標的癌療法の研究において貴重なツールとなっています .

科学的研究の応用

Antibody-Drug Conjugates (ADCs)

Mc-Val-Ala-PBD is primarily utilized in the development of ADCs. These are engineered to deliver cytotoxic agents specifically to tumor cells while sparing normal cells. Research has demonstrated that ADCs incorporating this compound exhibit significant antitumor activity in various preclinical models:

- Efficacy Studies : In vivo studies using murine models have shown that ADCs with this compound can effectively inhibit tumor growth. For instance, one study reported that ADCs with this compound achieved a tumor growth inhibition rate significantly higher than control groups .

Stability and Pharmacokinetics

Research indicates that the incorporation of this compound improves the pharmacokinetic profile of ADCs. Studies have highlighted:

- Reduced Drug Loss : The stability afforded by the valine-alanine linker minimizes drug loss during circulation, enhancing overall therapeutic effectiveness .

- Enhanced Safety Profile : Compared to other linkers, those utilizing this compound demonstrated a more favorable safety profile with less systemic toxicity observed in animal models .

Case Study 1: Efficacy in Breast Cancer Models

A notable study evaluated the efficacy of an ADC containing this compound in a breast cancer model (BT-474). The results indicated:

- Complete Tumor Regression : In treated groups, tumors completely disappeared in 50% of subjects at a specific dosage, showcasing the potent therapeutic effect of this compound-based ADCs .

- Dose-Dependent Response : The study illustrated a clear dose-response relationship, with higher doses correlating with increased efficacy and complete tumor regression observed at optimal dosages .

Case Study 2: Comparative Analysis with Other Linkers

Another research effort compared the performance of this compound with other traditional linkers in ADC formulations:

- Superior Stability : The findings revealed that ADCs using this compound maintained structural integrity better than those using standard linkers, resulting in enhanced antitumor activity and reduced off-target effects .

| Linker Type | Stability | Tumor Growth Inhibition |

|---|---|---|

| This compound | High | Significant |

| Traditional Linkers | Moderate | Variable |

作用機序

タリリンは、骨髄細胞の表面にあるCD33受容体に結合することで効果を発揮します。 結合すると、抗体薬物複合体は細胞内に取り込まれ、リソソームに移送されます。そこで酸性環境によってリンカーが開裂し、ピロロベンゾジアゼピン二量体が放出されます . これらの二量体はDNAを架橋し、細胞死を引き起こします . このプロセスに関与する分子標的には、CD33受容体と標的細胞内のDNAが含まれます .

類似化合物の比較

タリリンは、ゲムツズマブ・オゾガマイシンやイノツズマブ・オゾガマイシンなど、他の抗体薬物複合体に似ています。これらの複合体も癌細胞の特定の抗原を標的にし、細胞毒性物質を運びます . タリリンは、他の抗体薬物複合体で使用されている細胞毒性物質よりもはるかに強力なピロロベンゾジアゼピン二量体を使用している点が特徴です . この増強された効力は、開裂可能なリンカーの安定性と相まって、タリリンを急性骨髄性白血病の非常に効果的な治療選択肢としています .

類似化合物との比較

Talirine is similar to other antibody-drug conjugates such as gemtuzumab ozogamicin and inotuzumab ozogamicin, which also target specific antigens on cancer cells and deliver cytotoxic agents . talirine is unique in its use of pyrrolobenzodiazepine dimers, which are significantly more potent than the cytotoxic agents used in other antibody-drug conjugates . This increased potency, combined with the stability of the cleavable linker, makes talirine a highly effective treatment option for acute myeloid leukemia .

生物活性

Mc-Val-Ala-pbd, a pyrrolobenzodiazepine (PBD) derivative, is recognized for its potent anticancer properties. This compound is particularly notable for its ability to interact with DNA and inhibit key biological processes in cancer cells, making it a subject of extensive research in medicinal chemistry and oncology.

The biological activity of this compound primarily involves its interaction with DNA. The compound binds to specific sequences within the DNA, forming covalent bonds with guanine bases. This binding can lead to several downstream effects, including:

- DNA Strand Breakage : The formation of covalent adducts can result in the disruption of DNA integrity, leading to cell apoptosis.

- Inhibition of Transcription Factors : this compound has been shown to inhibit critical transcription factors such as NF-κB and Sp1, which are often upregulated in tumor cells compared to normal cells .

- Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell survival and proliferation, including p53-dependent and independent apoptotic pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound across various cancer cell lines. The following table summarizes findings from different research articles regarding its efficacy:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | 5-10 | Inhibition of NF-κB DNA binding |

| Multiple Myeloma | 10-20 | Induction of apoptosis via DNA damage |

| Breast Cancer | 15-25 | Disruption of transcription factor activity |

These values indicate that this compound exhibits potent cytotoxicity against a range of hematological malignancies and solid tumors.

Case Studies

- Chronic Lymphocytic Leukemia (CLL) : In a study involving primary CLL cells, this compound demonstrated significant cytotoxicity with an IC50 value around 5 nM. The sensitivity was inversely correlated with RelA subunit expression levels, suggesting that higher expression may confer resistance to the drug .

- Multiple Myeloma : Another investigation revealed that this compound induced apoptosis in multiple myeloma cell lines at concentrations as low as 10 nM. The mechanism was linked to the inhibition of NF-κB signaling pathways, which are critical for the survival of these cancer cells .

- Comparative Analysis with Normal Cells : Notably, when tested against age-matched normal B and T lymphocytes, malignant cells showed significantly higher sensitivity to this compound, highlighting its potential therapeutic index .

Structure-Activity Relationship (SAR)

The structural modifications in this compound influence its biological activity. Key findings include:

- Substituents on the A-Ring : Variations at the C7 and C8 positions enhance DNA binding affinity and cytotoxic potential by increasing electrophilicity and stabilizing the drug-DNA adducts .

- C3 Hydroxyl Group : Methylation at this position has been shown to reduce cytotoxicity, emphasizing the importance of specific functional groups in maintaining activity .

特性

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQIMWSQDICMSE-DGCIIGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H64N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342820-51-2 | |

| Record name | Mc-Val-Ala-pbd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TALIRINE MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Talirine is a pyrrolobenzodiazepine (PBD) dimer and functions as the cytotoxic payload in antibody-drug conjugates (ADCs) []. Its mechanism of action involves sequence-selective alkylation of DNA in the minor groove []. Specifically, Talirine displays a preference for binding to purine-guanine-purine (Pu-G-Pu) sequences []. Upon binding, it forms a covalent bond between the guanine N2 atom and the C11 position of the PBD ring system []. As a dimer, Talirine crosslinks DNA strands, leading to cell cycle arrest and apoptosis, particularly in cells expressing the target antigen of the corresponding ADC [, ].

A: While the provided research articles don't explicitly state the molecular formula and weight of Talirine, they emphasize the presence of two PBD units in its structure [, ]. Each PBD unit inherently possesses a specific molecular formula and weight. For a precise determination of Talirine's formula and weight, further investigation into its exact chemical structure and composition is required. Additionally, the articles don't provide detailed spectroscopic data for Talirine.

A: The research primarily focuses on Talirine's role as a cytotoxic payload in ADCs, exploiting its DNA-damaging properties for anti-cancer therapy [, ]. There is no mention of Talirine possessing catalytic properties or being utilized in catalytic applications. Its primary function revolves around its ability to covalently bind and crosslink DNA, ultimately leading to cell death.

ANone: Although computational chemistry is frequently employed in drug design and development, the provided research papers don’t elaborate on the use of computational methods specifically for Talirine. Information regarding simulations, calculations, or QSAR models related to Talirine isn't explicitly discussed.

A: While the exact SAR of Talirine is not extensively detailed in the provided articles, research on PBDs in general [] suggests that modifications to the core PBD structure, linker, and conjugation strategies can significantly impact the molecule's potency, selectivity, and overall efficacy []. For example, the C8 substituent on the PBD ring system, present in Talirine, has been shown to play a crucial role in stabilizing the DNA adduct []. Additionally, different linkers used to conjugate Talirine to antibodies can affect its release within the target cell, influencing its cytotoxic activity [].

A: The research primarily emphasizes the use of Talirine as a cytotoxic payload within the context of ADCs [, , , , , , , , , , , ]. These ADCs utilize specific formulation strategies to ensure the stability and delivery of Talirine to target cells. Information regarding the stability of free Talirine under various conditions or specific formulation approaches for the isolated compound is not explicitly discussed in the research provided.

A: The provided research focuses mainly on the preclinical and clinical investigation of Talirine-based ADCs, primarily for treating various forms of leukemia [, , , , , , , , , ]. While adherence to safety and ethical considerations is implicit in clinical trial conduct, specific details regarding SHE regulations and compliance are not directly addressed within the scope of these research articles.

A: Research indicates that Talirine, when administered as part of an ADC like Vadastuximab talirine, displays a pharmacokinetic profile characterized by rapid elimination, consistent with target-mediated drug disposition [, ]. This means the drug's clearance is primarily driven by its binding to the target CD33 antigen on leukemia cells [, ]. Notably, in patients in remission or those receiving post-remission therapy, exposure to Talirine appears to be higher, potentially due to a decrease in target-mediated disposition [].

A: Preclinical studies have demonstrated the efficacy of Talirine-based ADCs, particularly Vadastuximab talirine, in various leukemia models [, , , , , , ]. In vitro, it effectively induces cell death in leukemia cell lines expressing CD33 [, , , , , , ]. In vivo, Vadastuximab talirine exhibits antitumor activity in animal models, leading to tumor regression and prolonged survival [, , , , , , ].

A: While the provided research does not delve into specific resistance mechanisms to Talirine, it is known that resistance to ADCs can arise through various mechanisms, including target antigen downregulation or mutations, alterations in ADC internalization or processing, and increased drug efflux [, ]. Further investigation is needed to elucidate specific resistance mechanisms associated with Talirine-based ADCs.

A: Clinical trials evaluating Vadastuximab talirine have revealed a manageable safety profile [, , , , , , ]. The most common adverse events are primarily hematologic, including thrombocytopenia, neutropenia, and anemia, which are often manageable with supportive care [, , , , , , ]. Non-hematologic toxicities are generally mild and include fatigue, nausea, and diarrhea [, , , , , , ].

A: As a cytotoxic payload in ADCs, Talirine utilizes the targeting specificity of monoclonal antibodies to reach cancer cells expressing the target antigen [, ]. This strategy allows for targeted delivery, enhancing efficacy and potentially minimizing off-target effects. In the case of Vadastuximab talirine, the antibody specifically targets the CD33 antigen, primarily found on myeloid leukemia cells [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。